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Compound of Interest

Compound Name: Adarulatide tetraxetan

Cat. No.: B15548680

This guide provides a comprehensive comparison of Lutetium-177 (*’’Lu) tetraxetan-based
radioligand therapies against current standard-of-care treatments for metastatic castration-
resistant prostate cancer (NCRPC) and advanced neuroendocrine tumors (NETS). The analysis
Is based on data from pivotal clinical trials and focuses on efficacy, safety, and treatment
protocols to inform researchers, scientists, and drug development professionals.

The term "Adarulatide tetraxetan" does not correspond to a specific approved therapeutic
agent. However, the core components—a Lutetium-177 radioisotope linked to a targeting
molecule via a tetraxetan chelator—are characteristic of two distinct, targeted
radiopharmaceutical drugs:

o 177 u-vipivotide tetraxetan (Pluvicto®), which targets Prostate-Specific Membrane Antigen
(PSMA) for the treatment of mMCRPC.

o 77| u-satoreotide tetraxetan, an investigational agent that targets the somatostatin receptor 2
(SSTR2) for the treatment of NETSs.

This guide will primarily focus on the more established 17’Lu-vipivotide tetraxetan due to the
wealth of available comparative data, with a secondary overview of 1’’Lu-satoreotide
tetraxetan.
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Part 1: *77Lu-Vipivotide Tetraxetan for Metastatic
Castration-Resistant Prostate Cancer (NCRPC)

177 u-vipivotide tetraxetan is a targeted radioligand therapy approved for adult patients with
PSMA-positive mMCRPC who have been previously treated with androgen receptor (AR)
pathway inhibitors and taxane-based chemotherapy.[1][2] Standard treatments for this patient
population include taxane-based chemotherapy like cabazitaxel and further hormonal
therapies.[3][4][5]

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from key clinical trials comparing *’’Lu-
vipivotide tetraxetan to standard treatments.

Table 1: Efficacy of 177Lu-Vipivotide Tetraxetan vs. Standard of Care (VISION Trial)

177Lu-Vipivotide

Endboint Tetraxetan + Standard of Care Hazard Ratio (HR)
ndpoin
p Standard of Care (SoC) Alone [95% CI]
(SoC)

Overall Survival (OS) Median 15.3 months Median 11.3 months 0.62 [0.52-0.74]

Radiographic
Progression-Free Median 8.7 months Median 3.4 months 0.40 [0.29-0.57]
Survival (rPFS)

Objective Response 51% (9.2% Complete,

_ N/A N/A
Rate (ORR) 41.8% Partial)
PSA Decline 250% 46% 7.1% N/A
Time to First
Symptomatic Skeletal Median 11.5 months Median 6.8 months 0.50 [0.40-0.62]
Event (SSE)

Source: VISION Phase 3 Trial.[1][6][7]

Table 2: Efficacy of 177Lu-Vipivotide Tetraxetan vs. Cabazitaxel (TheraP Trial)
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177Lu-Vipivotide

Hazard Ratio (HR)

Endpoint Cabazitaxel or Difference [95%
Tetraxetan
Cl]
Overall Survival (OS) - Difference: -0.5
19.1 months 19.6 months

RMST at 36 mos.

months [-3.7 to +2.7]

Progression-Free

Not specified in

Not specified in

HR 0.63 [0.46-0.86]

Survival (PFS) source source
PSA Response Rate 29% difference
_ 66% 37%
(=50% decline) [p<0.001]
Objective Response )
49% 24% 25% difference

Rate (RECIST)

Source: TheraP Phase 2 Trial. RMST = Restricted Mean Survival Time.[8][9][10][11]

Table 3: Key Grade 3-4 Adverse Events (TheraP Trial)

Adverse Event

177Lu-Vipivotide Tetraxetan

(n=99)

Cabazitaxel (n=101)

Thrombocytopenia

11%

1%

Anemia

8%

4%

Neutropenia

4%

10%

Febrile Neutropenia

1%

4%

Diarrhea

1%

5%

Fatigue

5%

4%

Overall Grade 3-4 AEs

33%

53%

Source: TheraP Phase 2 Trial.[8][12]

Experimental Protocols
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VISION Trial Protocol (*”7Lu-Vipivotide Tetraxetan Arm):

o Patient Selection: Adult males with mCRPC and PSMA-positive status confirmed by ¢8Ga-
PSMA-11 PET/CT imaging. Patients must have progressed after at least one AR pathway
inhibitor and one or two taxane chemotherapy regimens.[13]

» Treatment Regimen: Patients received 17’Lu-vipivotide tetraxetan at a dose of 7.4 GBq (200
mCi) administered intravenously every 6 weeks for up to 6 cycles.[6]

e Concomitant Medication: Administered alongside protocol-permitted standard of care (SoC),
which excluded cytotoxic chemotherapy, systemic radioisotopes, and other investigational
drugs.[13]

» Monitoring: Patients were monitored for safety, including hematology, kidney, and liver
function, before each dose and throughout the trial. Efficacy was assessed via regular PSA
measurements and radiographic imaging (CT and bone scans).

TheraP Trial Protocol (*”’Lu-Vipivotide Tetraxetan Arm):

o Patient Selection: Men with mCRPC progressing after docetaxel. Eligibility required high
PSMA expression on ¢8Ga-PSMA-11 PET/CT (at least one site with SUVmax =>20) and no
discordant FDG-positive/PSMA-negative disease on 8F-FDG PET/CT.[8][9]

o Treatment Regimen: Patients received ’’Lu-vipivotide tetraxetan intravenously every 6
weeks for a maximum of 6 cycles. The starting dose was 8.5 GBq, which was decreased by
0.5 GBq per cycle to a final dose of 6.0 GBQ.[9]

o Comparator Arm: The control group received cabazitaxel at a dose of 20 mg/m?2
intravenously every 3 weeks for a maximum of 10 cycles.[8][9]

e Monitoring: The primary endpoint was PSA response. Secondary endpoints included PFS,
OS, radiographic response, and adverse events.[3]

Visualizations: Mechanism of Action and Experimental
Workflow
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Mechanism of Action of 177Lu-Vipivotide Tetraxetan.
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Clinical Workflow for *77Lu-Vipivotide Tetraxetan Therapy.
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Part 2: Y77Lu-Satoreotide Tetraxetan for
Neuroendocrine Tumors (NETS)

177|_u-satoreotide tetraxetan is an investigational SSTR2 antagonist radioligand therapy. The
current standard-of-care for many patients with advanced, progressive, SSTR-positive NETs is
the SSTR agonist ’’Lu-dotatate (Lutathera®), often administered with octreotide.[14][15][16]

Comparative Efficacy and Safety Data

Direct randomized comparisons between ’’Lu-satoreotide tetraxetan and the standard of care
are not yet mature. The data below is from a Phase I/l study of 1’’Lu-satoreotide tetraxetan
and the pivotal NETTER-1 trial for the standard of care, 1’’Lu-dotatate.

Table 4: Efficacy of 17’Lu-Satoreotide Tetraxetan (Phase I/l Study)

Endpoint 177u-Satoreotide Tetraxetan (n=40)
Overall Response Rate (ORR) 21.1%
Disease Control Rate (DCR) 94.7%

) ) Median 21.0 months (in an earlier Phase |
Progression-Free Survival (PFS)
cohort)

Source: Phase I/ll Trial (NCT02592707).[9][17]

Table 5: Efficacy of 17’Lu-Dotatate (Standard of Care) vs. Octreotide (NETTER-1 Trial)

177Lu-Dotatate + High-Dose Hazard Ratio (HR)

Endpoint . .
Octreotide Octreotide Alone [95% CI]

Overall Survival (OS) Median 48.0 months Median 36.3 months 0.84 [0.60-1.17]

Progression-Free Not Reached (at 20 i
) Median 8.4 months 0.21[0.13-0.33]
Survival (PFS) mos.)
Objective Response
18% 3% N/A

Rate (ORR)
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Source: NETTER-1 Phase 3 Trial.[18][19][20]

Table 6: Key Grade 3-4 Adverse Events (1’’Lu-Satoreotide Tetraxetan Phase /Il Study)

Adverse Event 177u-Satoreotide Tetraxetan (n=40)
Lymphopenia Most Common

Thrombocytopenia Common

Neutropenia Common

Myeloid Neoplasms 2 patients (5%)

Source: Phase I/ll Trial (NCT02592707).[9][17]

Experimental Protocol

Phase I/ll Protocol (*’7Lu-Satoreotide Tetraxetan):

o Patient Selection: Patients with previously treated, progressive, SSTR-positive
neuroendocrine tumors.[9]

o Treatment Regimen: The study evaluated multiple dosing cohorts. A representative fixed-
dose cohort (Part A) received three cycles of 177Lu-satoreotide tetraxetan at an activity of 4.5
GBq per cycle.[9][17] Other cohorts received doses up to 6.0 GBg/cycle, limited by dosimetry
to the kidneys and bone marrow.[17]

e Monitoring: Safety and efficacy were evaluated, with dosimetry used to guide the maximum
administered activity in some cohorts.[9] Key assessments included tumor response,
adverse events (particularly hematologic and renal), and progression-free survival.

Visualization: Signaling Pathway
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Mechanism of Action of 177Lu-Satoreotide Tetraxetan.
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BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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